molecular formula C17H21N5S4 B14476897 N,N'-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) CAS No. 71605-67-9

N,N'-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine)

Cat. No.: B14476897
CAS No.: 71605-67-9
M. Wt: 423.7 g/mol
InChI Key: VMFGRYOFIVFHOR-UHFFFAOYSA-N
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Description

N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,1,3-benzothiadiazole derivatives with ethylene dithiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide linkages to thiols.

    Substitution: The benzothiadiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or material modification.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-5-methanamine)
  • N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-6-methanamine)

Uniqueness

N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is unique due to its specific substitution pattern on the benzothiadiazole rings and the presence of dithiobis(ethylene) linkages

Properties

CAS No.

71605-67-9

Molecular Formula

C17H21N5S4

Molecular Weight

423.7 g/mol

IUPAC Name

[1-[2-[2-(4H-2,1,3-benzothiadiazol-1-yl)ethyldisulfanyl]ethyl]-4H-2,1,3-benzothiadiazol-4-yl]methanamine

InChI

InChI=1S/C17H21N5S4/c18-12-13-4-3-7-16-17(13)20-26-22(16)9-11-24-23-10-8-21-15-6-2-1-5-14(15)19-25-21/h1-4,6-7,13H,5,8-12,18H2

InChI Key

VMFGRYOFIVFHOR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=NSN2CCSSCCN3C4=CC=CC(C4=NS3)CN

Origin of Product

United States

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